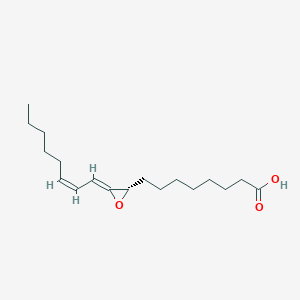

9S,10-epoxy-10,12Z-octadecadienoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C18H30O3 |

|---|---|

Molecular Weight |

294.4 g/mol |

IUPAC Name |

8-[(2S,3Z)-3-[(Z)-oct-2-enylidene]oxiran-2-yl]octanoic acid |

InChI |

InChI=1S/C18H30O3/c1-2-3-4-5-7-10-13-16-17(21-16)14-11-8-6-9-12-15-18(19)20/h7,10,13,17H,2-6,8-9,11-12,14-15H2,1H3,(H,19,20)/b10-7-,16-13-/t17-/m0/s1 |

InChI Key |

LVVCDOSOKGYQFY-KKJXIILJSA-N |

SMILES |

CCCCCC=CC=C1C(O1)CCCCCCCC(=O)O |

Isomeric SMILES |

CCCCC/C=C\C=C/1\[C@@H](O1)CCCCCCCC(=O)O |

Canonical SMILES |

CCCCCC=CC=C1C(O1)CCCCCCCC(=O)O |

Origin of Product |

United States |

Metabolic Transformations and Downstream Products of 9s,10 Epoxy 10,12z Octadecadienoic Acid

Hydrolase-Mediated Conversion to Dihydroxy Fatty Acids

The primary metabolic fate for many epoxy fatty acids, including 9S,10-epoxy-10,12Z-octadecadienoic acid, is hydration of the epoxide ring to form vicinal diols. This conversion is predominantly catalyzed by a class of enzymes known as epoxide hydrolases.

In mammalian tissues, the enzyme soluble epoxide hydrolase (sEH) plays a critical role in the metabolism of endogenous epoxy fatty acids. nih.govfrontiersin.org sEH is a bifunctional enzyme, but its C-terminal domain possesses the epoxide hydrolase activity responsible for catalyzing the addition of a water molecule to an epoxide, resulting in the corresponding diol. nih.govfrontiersin.orgcaymanchem.com This enzymatic action is a key mechanism for metabolizing this compound. The activity of sEH effectively converts the epoxide into a biologically less active, or differently active, diol form. nih.gov The efficiency of this process is such that the conversion occurs within minutes of the epoxide's formation. wikipedia.org The ratio of the diol product to the parent epoxide is often used as a metabolic marker to infer in vivo sEH activity. nih.gov

The sEH-mediated hydration of this compound (also known as coronaric acid or leukotoxin) yields vicinal dihydroxy fatty acids. wikipedia.org Specifically, this reaction produces two corresponding dihydroxy stereoisomers: 9S,10R-dihydroxy-12(Z)-octadecenoic acid and 9R,10S-dihydroxy-12(Z)-octadecenoic acid. wikipedia.org

These products are collectively termed leukotoxin diols or dihydroxyoctadecamonoenoic acids (DiHOMEs). wikipedia.orgnih.gov The formation of these diols is considered a critical step in the biological activity associated with the parent epoxide, with studies suggesting that the diols are the toxic metabolites of the less toxic coronaric acid. wikipedia.org For instance, at high concentrations, leukotoxin can produce multiple organ failure and respiratory distress in rodents, effects attributed to its conversion to these dihydroxy counterparts. wikipedia.org

Table 1: Hydrolase-Mediated Conversion Products

| Parent Compound | Enzyme | Product Class | Specific Products |

|---|---|---|---|

| This compound | Soluble Epoxide Hydrolase (sEH) | Leukotoxin Diols / DiHOMEs | 9S,10R-dihydroxy-12(Z)-octadecenoic acid, 9R,10S-dihydroxy-12(Z)-octadecenoic acid |

Isomerization and Rearrangement Products

Beyond enzymatic hydration, this compound and its precursors can undergo isomerization and rearrangement to form various keto-containing fatty acids. These reactions can be catalyzed by enzymes like isomerases or occur through non-enzymatic chemical transformations.

The formation of α-ketols (alpha-ketols) is a known metabolic pathway for hydroperoxide precursors of epoxy fatty acids. Linoleic acid hydroperoxide isomerase can catalyze the conversion of 9-hydroperoxy-trans-10,cis-12-octadecadienoic acid, a precursor to the epoxide, into 10-oxo-9-hydroxy-cis-12-octadecenoic acid. researchgate.net This type of reaction involves the isomerization of an α-hydroxy epoxide, leading to the formation of an α-hydroxy ketone, a structural motif known as an α-ketol. beilstein-journals.org This transformation represents a significant rearrangement of the oxygenated functionalities on the fatty acid backbone.

In addition to α-ketols, γ-ketol (gamma-ketol) derivatives can also be formed. Research has shown that enzymes from sources like corn germ can convert 9-hydroperoxy-trans-10,cis-12-octadecadienoic acid into the γ-ketol 10-oxo-13-hydroxy-trans-11-octadecenoic acid. researchgate.net This indicates that the enzymatic machinery exists to produce different ketol regioisomers from the same precursor that leads to this compound.

Further oxidative transformations can lead to the formation of epoxy-ketone derivatives. Heme-initiated decomposition of 9-hydroperoxy-linoleic acid (9-HPODE), a direct precursor, can generate epoxy-allylic ketones. nih.gov Among the identified products are 9,10-trans-epoxy-11E-13-keto-octadecenoic acid and 9-keto-10E-12,13-trans-epoxy-octadecenoic acid. nih.govtandfonline.com The formation of these two epoxy-ketones in equal proportions suggests they arise from a common, pseudo-symmetrical diepoxy radical intermediate. nih.govtandfonline.com This pathway highlights a complex series of reactions involving alkoxyl radicals that can lead to a diverse array of oxidized fatty acid products. nih.gov

Table 2: Isomerization and Rearrangement Products

| Product Class | Example Product | Precursor/Mechanism |

|---|---|---|

| Alpha-Ketol | 10-oxo-9-hydroxy-cis-12-octadecenoic acid | Isomerase activity on 9-hydroperoxy-octadecadienoic acid |

| Gamma-Ketol | 10-oxo-13-hydroxy-trans-11-octadecenoic acid | Isomerase activity on 9-hydroperoxy-octadecadienoic acid |

| Epoxy-Ketone | 9,10-trans-epoxy-11E-13-keto-octadecenoic acid | Heme-catalyzed degradation of 9-hydroperoxy-linoleic acid |

Integration into Broader Oxylipin Networks

The compound this compound is not an isolated metabolite but a key intermediate within the complex web of plant oxylipin signaling pathways. Its significance is best understood by examining its relationship with the well-characterized jasmonate pathway and its role as a precursor to newly identified families of bioactive compounds. These interactions highlight a sophisticated system of metabolic branching and crosstalk that allows plants to mount nuanced responses to developmental cues and environmental stresses.

Relationship with Jasmonate Pathway Components

The biosynthesis of this compound is part of the 9-lipoxygenase (9-LOX) pathway, which runs parallel to the canonical 13-lipoxygenase (13-LOX) pathway responsible for producing jasmonic acid (JA) and its derivatives. frontiersin.orgresearchgate.net These two pathways often exhibit a competitive and sometimes antagonistic relationship, largely stemming from their competition for the same polyunsaturated fatty acid substrates, such as linoleic acid and α-linolenic acid. frontiersin.orgresearchgate.net

In plants, the initial oxygenation of a fatty acid by either a 9-LOX or a 13-LOX enzyme represents a critical branch point that directs the substrate toward distinct metabolic fates and biological outcomes. researchgate.netresearchgate.net While the 13-LOX pathway, initiated by 13-LOX and proceeding through allene (B1206475) oxide synthase (AOS) and allene oxide cyclase (AOC), leads to the formation of the precursor 12-oxo-phytodienoic acid (12-OPDA) and ultimately jasmonic acid, the 9-LOX pathway generates a different set of signaling molecules. frontiersin.orggsartor.org

Research in maize has demonstrated that these pathways can be mutually repressive. The 9-oxylipins produced by the enzyme ZmLOX5 have a significant suppressive effect on the biosynthesis of jasmonates in response to infection by the fungus F. graminearum. frontiersin.org Conversely, suppressing a 9-LOX gene (Osr9-LOX1) in rice was found to increase the induced levels of jasmonic acid, indicating a clear crosstalk between the pathways. researchgate.net This suggests a sophisticated regulatory mechanism where the activation of one branch can modulate the activity of the other, allowing the plant to fine-tune its defensive or developmental responses.

In certain tissues, there is a clear spatial or developmental separation of these pathways. For instance, in Arabidopsis roots, enzymes of the 9-LOX pathway are strongly expressed, where their products are involved in regulating lateral root development, while the key enzymes for jasmonate synthesis are expressed at very low levels. nih.gov This functional division underscores that while jasmonates are central to systemic defense and fertility, the 9-LOX pathway and its intermediates like this compound have evolved to fulfill distinct, often localized, signaling roles. nih.govnih.gov

Table 1: Comparison of the 9-LOX and 13-LOX (Jasmonate) Pathways

| Feature | 9-LOX Pathway | 13-LOX (Jasmonate) Pathway |

|---|---|---|

| Initiating Enzyme | 9-Lipoxygenase (9-LOX) | 13-Lipoxygenase (13-LOX) |

| Initial Hydroperoxide | 9-hydroperoxy-octadecadienoic acid (9-HPOD) or 9-hydroperoxy-octadecatrienoic acid (9-HPOT) | 13-hydroperoxy-octadecatrienoic acid (13-HPOT) |

| Key Intermediate | This compound | 12-oxo-phytodienoic acid (12-OPDA) |

| Primary End Products | Ketols, cyclopentenones (e.g., 10-OPEA), "death acids" | Jasmonic acid (JA), Jasmonoyl-isoleucine (JA-Ile) |

| Primary Functions | Local defense, cell death responses, root development, pathogen susceptibility/resistance modulation. nih.govnih.govnih.gov | Systemic defense against necrotrophic pathogens and insects, fertility, senescence. nih.govnih.gov |

| Interaction | Can suppress jasmonate biosynthesis. frontiersin.org | Can be upregulated when 9-LOX pathway is suppressed. researchgate.net |

Novel Oxylipin Families (e.g., Graminoxins, Death Acids)

The downstream metabolism of the unstable allene oxide, this compound, gives rise to novel families of oxylipins with potent biological activities, distinct from the jasmonate family.

A significant class of these compounds identified in maize are the death acids . nih.gov These are 9-LOX-derived cyclopente(a)nones, structurally related to the jasmonate precursor 12-OPDA. The primary member of this family is 10-oxo-11-phytoenoic acid (10-OPEA), which is formed from the cyclization of this compound. nih.govmdpi.com Unlike jasmonates, which function as systemic hormones, death acids appear to have specialized roles in localized defense reactions. nih.gov They have been shown to possess cytotoxic phytoalexin activity and function as transcriptional mediators, contributing to cell death processes and defense against fungal pathogens like Cochliobolus heterostrophus. nih.govmdpi.com

The broader context of oxylipin signaling extends beyond the plant kingdom. Fungi, including the plant pathogen Gaeumannomyces graminis, also possess oxylipin biosynthesis pathways and produce a range of oxidized fatty acids. frontiersin.orgnih.gov This fungus can generate 8- and 9-hydroperoxy metabolites from linoleic acid, demonstrating a capacity to produce compounds that are structurally related to the precursors of plant oxylipins. frontiersin.orgnih.gov While the term "graminoxins" is not formally defined in the reviewed literature as a specific family derived from this compound, the production of oxylipins by pathogens highlights a fascinating area of inter-kingdom signaling, where both plants and fungi may use these lipid-derived molecules to influence the outcome of their interaction. nih.gov

Research Methodologies and Biotechnological Applications

Analytical Techniques for Isolation and Characterization

Precise isolation and unambiguous identification of 9S,10-epoxy-10,12Z-octadecadienoic acid and its isomers are critical for understanding their biological roles. This is achieved through a combination of high-resolution separation techniques and sensitive spectroscopic methods.

Chromatography is the cornerstone for separating epoxy fatty acids from complex biological matrices. High-Performance Liquid Chromatography (HPLC) is extensively used, with both normal-phase (NP-HPLC) and reversed-phase (RP-HPLC) systems being employed to resolve isomers. For instance, NP-HPLC has been used to isolate epoxy-ketone derivatives, which were then further resolved into regio-isomers using RP-HPLC tandfonline.com.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, typically requiring derivatization of the fatty acids to more volatile forms, such as trimethylsilyl (TMS) ethers or pentafluorobenzyl (PFB) esters nih.govnih.gov. This method is highly effective for both identification and quantification. Solid-Phase Extraction (SPE) is often used as a preliminary step to separate epoxy and hydroxy fatty acid methyl esters from other lipids before GC-MS analysis nih.govresearchgate.net. Thin-Layer Chromatography (TLC) can also be utilized for the preparative separation of related epoxy compounds acs.org.

Table 1: Chromatographic Techniques for the Analysis of Epoxy Fatty Acids

| Technique | Principle | Application | Reference |

|---|---|---|---|

| NP-HPLC | Separation based on polarity, using a non-polar mobile phase and a polar stationary phase. | Initial separation of epoxy-allylic ketones from a complex mixture. | tandfonline.com |

| RP-HPLC | Separation based on hydrophobicity, using a polar mobile phase and a non-polar stationary phase. | Resolution of regio-isomers of epoxy-ketones that are inseparable by NP-HPLC. | tandfonline.com |

| GC-MS | Separation of volatile compounds followed by mass analysis for identification. Requires derivatization (e.g., TMS ethers). | Identification and quantification of epoxy and hydroxy fatty acid methyl esters in oxidized oils. | nih.gov |

| SPE | Sample clean-up and fractionation based on physical and chemical properties. | Pre-analytical separation of epoxy and hydroxy fatty acid methyl esters from other lipids. | nih.gov |

| TLC | Separation on a thin layer of adsorbent material. | Preparative separation to isolate specific epoxy isomers for further analysis. | acs.org |

| MEKC | Micellar Electrokinetic Chromatography; a capillary electrophoresis technique. | High-efficiency separation of cis- and trans-epoxy fatty acid isomers. | nih.gov |

Once isolated, the definitive structure of this compound and related compounds is determined using spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical structure. For example, 1H NMR has been used to identify the characteristic signals of protons on the epoxide ring; in a related trans-epoxide, these protons appeared at approximately 2.51 and 2.82 ppm with a coupling constant of 1.9 Hz tandfonline.com.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive technique for identifying and quantifying oxylipins. The precursor ion is selected and fragmented to produce a characteristic spectrum of product ions. For 9,10-epoxy-12-octadecenoic acid, a precursor ion [M-H]⁻ at m/z 295.2 has been identified, which fragments to produce key product ions, notably at m/z 171.1, corresponding to cleavage at the epoxide ring nih.govnih.gov.

Table 2: Representative LC-MS/MS Fragmentation Data for 9,10-Epoxy-12-octadecenoic Acid

| Precursor Ion (m/z) | Precursor Type | Collision Energy (V) | Major Product Ions (m/z) | Reference |

|---|---|---|---|---|

| 295.2279 | [M-H]⁻ | - | 277.1, 171.1, 295.1 | nih.gov |

| 295.2278 | [M-H]⁻ | 45 | 171.083, 183.040, 277.184 | nih.gov |

The biological activity of oxylipins is often highly dependent on their specific stereochemistry. Therefore, resolving and analyzing different stereoisomers of this compound is crucial. The synthesis of multiple regio- and stereoisomers of related epoxyketooctadecenoic acids (EKODEs) has been accomplished, with HPLC being used to confirm their generation during lipid autoxidation acs.orgnih.gov. The analysis of complex mixtures of isomers, such as the sixteen possible regio- and stereoisomers of trihydroxyoctadecenoic acids derived from epoxy alcohol precursors, often requires derivatization followed by detailed characterization by GC-MS and chemical degradation nih.gov. Chiral chromatography is a key technique for separating enantiomers, allowing for the isolation and study of individual stereoisomers.

Synthetic Biology and Enzymatic Production for Research Purposes

The transient nature and low abundance of this compound in biological systems necessitate methods for its controlled synthesis to enable detailed study. Synthetic biology and enzymatic approaches offer powerful tools for producing this and other specific oxylipins.

The targeted production of epoxy fatty acids can be achieved by harnessing the power of specific enzymes, such as cytochrome P450 epoxygenases or peroxygenases wikipedia.org. Synthetic biology allows the genes encoding these enzymes to be expressed in microbial hosts like Escherichia coli or yeast, which can be easily cultured on a large scale.

For example, a cytochrome P450 epoxygenase (CYP726A1) from Euphorbia lagascae has been successfully expressed in yeast cells to produce epoxy fatty acids from linoleic acid nih.gov. Similarly, an unspecific peroxygenase (UPO) from the fungus Collariella virescens was heterologously expressed in E. coli, enabling the production and subsequent purification of the recombinant enzyme semanticscholar.orgcsic.es. These recombinant systems provide a reliable source of the specific enzymes needed to catalyze the epoxidation of fatty acid substrates for research purposes. The purification of these recombinant enzymes is typically achieved through standard protein chromatography techniques after cell lysis csic.es.

Once a recombinant enzyme is produced, its efficiency and selectivity for producing a specific oxylipin like this compound can be enhanced through biocatalytic optimization. This involves two primary strategies:

Enzyme Engineering : Site-directed mutagenesis can be used to modify the enzyme's active site to improve its performance. Engineering the heme access channel of the C. virescens UPO by substituting key amino acid residues with alanine was shown to improve the epoxidation of C18 unsaturated fatty acids semanticscholar.org. In another study, creating a specific variant (F88L) of the same enzyme reduced undesired hydroxylation side-reactions, thereby increasing the selectivity for epoxidation csic.es.

Optimization of Reaction Conditions : The catalytic activity of an enzyme is highly dependent on its environment. Optimizing parameters such as pH, temperature, substrate concentration, and the presence of co-solvents can dramatically increase product yield and productivity. For the production of a related hydroxy fatty acid using a recombinant 9R-lipoxygenase, optimal conditions were determined to be pH 8.5, 15°C, and the inclusion of 5% acetone as a co-solvent, which resulted in a conversion yield of 94% nih.govresearchgate.net. Similar optimization strategies can be applied to the enzymatic synthesis of epoxy fatty acids to maximize the production of the desired compound.

In Vitro and Ex Vivo Model Systems for Functional Studies

To elucidate the biological functions of this compound, researchers employ a range of in vitro and ex vivo model systems. These models provide a controlled environment to study the compound's effects at the cellular and organ levels.

Cell culture models are indispensable tools for investigating the cellular and molecular mechanisms of action of this compound.

Neuroblastoma Cells: While specific studies on the effects of this compound on neuroblastoma cells are not prominent in the available literature, these cell lines are a relevant model for studying the effects of lipid mediators on neuronal cells. Given the role of other epoxy fatty acids in neuroinflammation and neuroprotection, neuroblastoma cell lines could be utilized to investigate the potential neuroactive properties of this specific compound.

Primary Hepatocytes: Primary hepatocytes are a crucial in vitro model for studying liver function and metabolism. Research on a related compound, 9-oxo-10(E),12(E)-octadecadienoic acid (9-oxo-ODA), has demonstrated its ability to act as a potent peroxisome proliferator-activated receptor α (PPARα) agonist in mouse primary hepatocytes, leading to a decrease in triglyceride accumulation nih.gov. This suggests that primary hepatocytes would be a valuable model to investigate whether this compound has similar effects on lipid metabolism in the liver. Such studies could involve treating primary hepatocytes with the compound and measuring changes in gene expression related to fatty acid oxidation and lipid storage.

The table below summarizes potential research applications of these cell culture models:

| Cell Model | Potential Research Focus for this compound | Key Endpoints to Measure |

| Neuroblastoma Cells | Neuroprotective effects, anti-inflammatory activity, impact on neuronal signaling pathways. | Cell viability, apoptosis markers, inflammatory cytokine production, neurite outgrowth. |

| Primary Hepatocytes | Regulation of lipid metabolism, activation of nuclear receptors (e.g., PPARs), effects on glucose metabolism. | Triglyceride content, gene expression of metabolic enzymes, glucose uptake and production. |

Organ-level perfusion systems, such as the Langendorff-perfused heart, allow for the study of the physiological effects of compounds on an intact organ in an ex vivo setting. This technique involves isolating the heart and perfusing it with a nutrient-rich oxygenated solution through the aorta in a retrograde fashion nih.govijbcp.comscispace.com. This maintains the viability and function of the heart outside of the body, providing a stable model to investigate cardiovascular effects.

While direct studies of this compound using the Langendorff system are not widely reported, this model would be highly suitable for exploring its potential cardiovascular activities. Given that other epoxy fatty acids have been shown to have cardioprotective effects, a Langendorff preparation could be used to assess the impact of this compound on:

Cardiac contractile function: Measuring parameters such as left ventricular developed pressure (LVDP) and heart rate.

Coronary blood flow: Assessing whether the compound has vasodilatory or vasoconstrictive effects.

Response to ischemia-reperfusion injury: Investigating if the compound can protect the heart from damage caused by a period of oxygen deprivation followed by the restoration of blood flow.

Genetically modified organisms are powerful tools for dissecting the in vivo roles of specific enzymes and pathways in the metabolism and function of endogenous compounds like this compound.

Myeloperoxidase Knockout (MPO-KO) Mice: Myeloperoxidase is an enzyme that plays a role in the inflammatory response and can contribute to the metabolism of fatty acids. Although MPO-deficient mice have been primarily studied in the context of atherosclerosis, they could serve as a valuable model to understand the role of MPO-mediated pathways in the metabolism of this compound nih.gov. By comparing the levels of this compound and its metabolites in wild-type and MPO-KO mice under various physiological or pathological conditions, researchers could determine if MPO is involved in its in vivo turnover.

Enzyme Overexpression Models: Conversely, models that overexpress specific enzymes involved in the biosynthesis or degradation of epoxy fatty acids can provide insights into the physiological consequences of increased levels of these lipids. For example, overexpressing enzymes of the cytochrome P450 family, which are known to be involved in the epoxidation of polyunsaturated fatty acids, could lead to elevated endogenous production of this compound. Studying the phenotype of these animals could reveal the long-term effects of this compound on various organ systems. Models overexpressing 9-cis-epoxycarotenoid dioxygenase have been used to study drought tolerance in plants and demonstrate the utility of such models in understanding the effects of specific enzymatic pathways frontiersin.org.

The following table outlines the potential applications of these genetically modified organism models:

| Genetic Model | Research Question | Potential Findings |

| MPO-KO Mice | Is myeloperoxidase involved in the in vivo metabolism of this compound? | Altered levels of the compound and its metabolites, potentially revealing a role for MPO in its clearance. |

| Enzyme Overexpression Models (e.g., CYP450) | What are the long-term physiological effects of elevated levels of this compound? | Uncovering novel biological functions and potential pathological consequences of increased production of this epoxy fatty acid. |

Future Directions in 9s,10 Epoxy 10,12z Octadecadienoic Acid Research

Exploration of Undiscovered Enzymatic Pathways and Novel Metabolites

The biosynthesis of 9S,10-epoxy-10,12Z-octadecadienoic acid is primarily understood to originate from the oxygenation of linoleic acid. In plants, this process can be initiated by 9-lipoxygenase to form a hydroperoxide intermediate, which is then converted to an allene (B1206475) oxide by allene oxide synthase, a reactive compound that can lead to the formation of the epoxide. researchgate.net In mammals, cytochrome P450 (CYP) epoxygenases are key enzymes that directly epoxidize polyunsaturated fatty acids. nih.govhmdb.ca

However, the complete enzymatic cascade and its regulation are not fully elucidated. Future research should focus on identifying novel enzymes or alternative pathways that may contribute to the synthesis of this compound under various physiological and pathological conditions. For instance, the role of specific CYP isoforms in the regioselective and stereoselective production of this epoxide warrants deeper investigation.

Furthermore, the metabolic fate of this compound is an area ripe for discovery. While the hydrolysis of epoxides to their corresponding diols by soluble epoxide hydrolase (sEH) is a well-known metabolic route, other potential transformations could lead to a diverse array of novel, bioactive metabolites. nih.govsmolecule.com Heme-catalyzed degradation of related hydroperoxides is known to produce a variety of compounds, including keto- and hydroxy-epoxy fatty acids. researchgate.net Investigating the downstream metabolites of this compound could reveal new signaling molecules with unique biological activities.

Table 1: Potential Areas of Exploration for Novel Enzymatic Pathways and Metabolites

| Research Area | Description | Potential Significance |

| Alternative Biosynthetic Enzymes | Identification and characterization of enzymes other than the canonical lipoxygenases and cytochrome P450s that can produce this compound. | Uncovering new regulatory points in lipid signaling pathways. |

| Metabolic Transformations | Elucidation of enzymatic and non-enzymatic pathways that metabolize this compound beyond simple hydrolysis. | Discovery of novel bioactive lipids with distinct functions. |

| Subcellular Localization of Metabolism | Determining the specific cellular compartments where the synthesis and degradation of this epoxide occur. | Understanding the localized signaling roles of the compound. |

Advanced Structural-Functional Relationship Studies of Epoxides

The biological activity of epoxy fatty acids is intimately linked to their specific chemical structure, including the position and stereochemistry of the epoxide ring. smolecule.com For instance, the regioisomers 9,10-epoxyoctadecenoic acid (9,10-EpOME) and 12,13-epoxyoctadecenoic acid (12,13-EpOME), both derived from linoleic acid, can exhibit distinct biological effects. nih.govnih.gov

Future research should systematically investigate the structural determinants of this compound's activity. This involves the chemical synthesis of its various stereoisomers and regioisomers to compare their biological potency and receptor interactions. Understanding how the specific 'S' configuration at carbon 9 and the 'cis' (Z) conformation of the double bond at carbon 12 influence its function is crucial.

Moreover, the conversion of the epoxide to the corresponding diol, 9,10-dihydroxy-12Z-octadecenoic acid, by sEH often alters its biological activity, in some cases diminishing or abolishing it. researchgate.net Advanced structural studies, such as co-crystallization with potential receptor proteins, could provide atomic-level insights into how the epoxide and diol forms interact differently with their targets.

Mechanistic Investigations of Biological Roles in Diverse Organisms

Epoxy fatty acids have been implicated in a wide range of biological processes in both plants and animals. In plants, they are involved in defense mechanisms against pathogens. researchgate.net In mammals, they play roles in the regulation of inflammation, pain, and cardiovascular function. nih.govnih.gov For example, related epoxides have been shown to be antihyperalgesic and have antihypertensive effects. nih.gov Conversely, some studies have linked epoxy metabolites of linoleic acid to the promotion of breast cancer development. nih.gov

A critical future direction is to move beyond correlational studies and conduct in-depth mechanistic investigations to understand precisely how this compound exerts its effects in different biological contexts. This includes identifying its specific molecular targets, such as cell surface or nuclear receptors, and elucidating the downstream signaling pathways it modulates. The observation that some epoxy fatty acids can enhance cyclic AMP (cAMP) levels in cells suggests a potential interaction with G-protein coupled receptors. nih.gov

Comparative studies across different species, from microorganisms to humans, could also provide valuable insights into the evolutionary conservation and diversification of this epoxide's function.

Table 2: Investigated and Potential Biological Roles of this compound and Related Epoxides

| Organism/System | Investigated/Potential Biological Role |

| Plants | Defense against pathogens and stress responses. researchgate.net |

| Mammals | Regulation of inflammation, pain perception, and blood pressure. nih.gov |

| Involvement in cardiovascular diseases and cancer progression. nih.govhmdb.ca | |

| Invertebrates | Potential roles in development and immunity (area for future research). |

Development of Targeted Research Probes and Modulators

To dissect the precise roles of this compound in complex biological systems, the development of specialized chemical tools is essential. These include targeted research probes and modulators of its activity.

Research Probes: Designing and synthesizing molecular probes based on the structure of this compound will be invaluable. These probes could be tagged with fluorescent or radioactive labels to visualize the compound's distribution within cells and tissues and to identify its binding partners through techniques like affinity chromatography.

Modulators: The development of compounds that can selectively modulate the synthesis or signaling of this compound is a significant future goal. This includes:

Enzyme Inhibitors: Highly specific inhibitors for the enzymes responsible for its biosynthesis could help to elucidate its physiological functions by observing the effects of its depletion.

Stable Analogs: Creating chemically stable mimics of this compound that are resistant to metabolism by sEH could prolong its biological effects, making them useful for both research and potential therapeutic applications. nih.gov The development of soluble epoxide hydrolase inhibitors (sEHIs) is an active area of research for enhancing the levels of endogenous epoxy fatty acids. nih.gov

Receptor Antagonists/Agonists: Once the specific receptors for this epoxide are identified, the development of selective antagonists and agonists will be crucial for manipulating its signaling pathways with high precision.

The creation of these sophisticated tools will be instrumental in advancing our understanding of this compound and could pave the way for novel therapeutic strategies targeting the pathways it regulates.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.